molecular formula C17H20ClN5O B6759229 N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide

Cat. No.: B6759229
M. Wt: 345.8 g/mol
InChI Key: PJUAYTVIHRNVBN-UHFFFAOYSA-N
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Description

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide is a complex organic compound that features a pyrrolidine ring, a chloropyridine moiety, and an imidazo[1,5-a]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-15-2-1-5-20-16(15)22-7-4-13(10-22)21-17(24)12-3-6-23-11-19-9-14(23)8-12/h1-2,5,9,11-13H,3-4,6-8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUAYTVIHRNVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CC1C(=O)NC3CCN(C3)C4=C(C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the imidazo[1,5-a]pyridine scaffold under specific reaction conditions .

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of these structural features, which can result in distinct biological and chemical properties.

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